molecular formula C9H16Br3F B12621162 1,1,3-Tribromo-1-fluorononane CAS No. 920264-91-1

1,1,3-Tribromo-1-fluorononane

Cat. No.: B12621162
CAS No.: 920264-91-1
M. Wt: 382.93 g/mol
InChI Key: GZCSSWCOUWACJN-UHFFFAOYSA-N
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Description

1,1,3-Tribromo-1-fluorononane is a halogenated organic compound with the molecular formula C9H16Br3F It is characterized by the presence of three bromine atoms and one fluorine atom attached to a nonane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,3-Tribromo-1-fluorononane can be synthesized through the halogenation of nonane derivatives. One common method involves the reaction of nonane with bromine and fluorine sources under controlled conditions. For example, the bromination of 1-fluorononane using bromine in the presence of a catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Mechanism of Action

The mechanism of action of 1,1,3-tribromo-1-fluorononane involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and chemical reactions, making the compound useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,3-Tribromo-1-fluorononane is unique due to its specific combination of bromine and fluorine atoms on a nonane backbone. This unique structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

920264-91-1

Molecular Formula

C9H16Br3F

Molecular Weight

382.93 g/mol

IUPAC Name

1,1,3-tribromo-1-fluorononane

InChI

InChI=1S/C9H16Br3F/c1-2-3-4-5-6-8(10)7-9(11,12)13/h8H,2-7H2,1H3

InChI Key

GZCSSWCOUWACJN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC(F)(Br)Br)Br

Origin of Product

United States

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